CID 6385349
Description
CID 6385349 is a PubChem Compound Identifier (CID) assigned to a specific chemical compound in the PubChem database. Unfortunately, none of the provided evidence sources explicitly describe the structural, functional, or pharmacological properties of this compound. PubChem CIDs are unique numerical identifiers for chemical entities, enabling systematic comparisons across databases and research studies.
Properties
InChI |
InChI=1S/3C11H20O2.Bi/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7,12H,1-6H3;/b3*8-7-; | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSBCGDNYZKAUGI-LWTKGLMZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.[Bi] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.[Bi] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H60BiO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
761.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of CID 6385349 involves a series of chemical reactions under specific conditions. The synthetic routes typically include the use of organic solvents, catalysts, and controlled temperature and pressure conditions to achieve the desired chemical transformation. The exact synthetic route can vary depending on the desired purity and yield of the compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process involves the use of high-purity reagents and stringent quality control measures to produce the compound on a large scale. The industrial production methods are designed to minimize waste and maximize yield, making the process economically viable.
Chemical Reactions Analysis
Types of Reactions
CID 6385349 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
The reaction conditions typically involve controlled temperature, pressure, and pH to ensure the desired chemical transformation.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound. Substitution reactions can result in the formation of new compounds with different functional groups.
Scientific Research Applications
CID 6385349 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and as a reference standard in analytical chemistry.
Biology: In biological research, this compound is used to study its effects on cellular processes and its interactions with biological molecules.
Medicine: The compound is investigated for its potential therapeutic properties and its role in drug development.
Industry: this compound is used in the production of various industrial products, including pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of CID 6385349 involves its interaction with specific molecular targets and pathways in biological systems. The compound may bind to receptors, enzymes, or other proteins, leading to changes in cellular processes and signaling pathways. The exact mechanism of action can vary depending on the context and the specific biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Given the absence of specific data for CID 6385349, this section outlines a generalized framework for comparing chemical compounds, as inferred from the evidence. For illustrative purposes, hypothetical comparisons are structured using methodologies and examples from the provided sources.
Structural and Functional Comparisons
Chemical comparisons typically focus on structural analogs (e.g., isomers, homologs) or functionally related compounds (e.g., shared therapeutic targets). For example:
- describes using LC-ESI-MS with in-source CID to differentiate ginsenoside isomers (e.g., ginsenoside Rf and pseudoginsenoside F11). Such techniques could resolve structural differences in hypothetical analogs of this compound .
- lists chlorinated dibenzodioxins and dibenzofurans, which share structural motifs but vary in chlorine substitution patterns, leading to distinct toxicological profiles. Similar comparative analyses might apply to this compound if it belongs to a halogenated compound class .
Pharmacological and Clinical Comparisons
However, –11 and compare interventions like probiotics, acupuncture, and pharmaceuticals (e.g., loperamide) for CID management. If this compound were a therapeutic agent, its efficacy and safety could be benchmarked against these treatments using metrics such as:
- Reduction in diarrhea incidence (e.g., 8.3% with acupuncture vs. 26.4% in controls ).
- Biomarker modulation (e.g., serum endotoxin, TNF-α levels ).
Analytical and Computational Comparisons
- Mass Spectrometry : correlates CID voltage with oligonucleotide charge states and lengths. Such data could differentiate this compound from analogs based on fragmentation patterns .

- Docking Studies : references a table of phytochemical docking results with CIDs. Hypothetically, this compound’s binding affinity to targets (e.g., enzymes, receptors) could be compared using similar computational approaches .

Hypothetical Data Table for this compound and Analogs
The table below synthesizes comparison criteria from the evidence, assuming hypothetical data for this compound:
Key Research Challenges and Limitations
Data Gaps: No structural or functional data for this compound is available in the provided sources, limiting direct comparisons.
Methodological Heterogeneity : Studies employ diverse techniques (e.g., mass spectrometry, clinical trials), complicating cross-study comparisons .
Q & A
(Basic) How to formulate a research question that systematically addresses gaps in existing literature?
Methodological Answer: Begin by conducting a systematic literature review to identify understudied areas or conflicting findings. Use frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) to structure questions . Ensure the question is measurable, avoids ambiguity, and aligns with testable hypotheses. For example: "How does [variable X] influence [mechanism Y] in [specific context Z]?" Test the question’s feasibility through pilot studies or expert feedback before finalizing .
(Basic) What are the essential components of a hypothesis-driven experimental design?
Methodological Answer:
A robust design includes:
- Variables: Clearly define independent, dependent, and confounding variables.
- Controls: Incorporate positive/negative controls to validate results .
- Reproducibility: Document protocols for materials, instruments, and statistical thresholds (e.g., p-value adjustments) .
- Power Analysis: Calculate sample sizes to ensure statistical validity .
(Advanced) How to resolve contradictory data in multi-phase experimental studies?
Methodological Answer:
Apply dialectical analysis:
- Identify Principal Contradictions: Determine if discrepancies stem from methodological flaws (e.g., sampling bias) or genuine biological variability .
- Triangulation: Cross-validate results using complementary techniques (e.g., LC-MS vs. NMR for compound verification) .
- Bayesian Reassessment: Update prior probabilities with new data to refine conclusions .
(Advanced) How to optimize pre-trained language models like BERT for domain-specific NLP tasks in chemical research?
Methodological Answer:
- Bidirectional Fine-Tuning: Retrain BERT on domain-specific corpora (e.g., chemical patents or PubMed abstracts) to capture contextual nuances .
- Task-Specific Layers: Add output layers tailored to objectives (e.g., named-entity recognition for chemical compounds) .
- Hyperparameter Tuning: Adjust learning rates and batch sizes to balance overfitting and generalization .
(Basic) What systematic approach ensures rigor in literature reviews for experimental planning?
Methodological Answer:
- Scope Definition: Use Boolean operators in databases (e.g., SciFinder, PubMed) to filter studies by keywords, publication date, and methodology .
- Critical Appraisal: Assess study quality using tools like PRISMA for bias evaluation .
- Gap Synthesis: Map findings to highlight inconsistencies or under-explored mechanisms .
(Advanced) How to design mixed-methods studies that reconcile qualitative and quantitative contradictions?
Methodological Answer:
- Iterative Design: Alternate between qualitative (e.g., interviews) and quantitative (e.g., assays) phases to refine hypotheses .
- Convergence Validation: Use joint displays to compare data types and resolve conflicts (e.g., thematic analysis vs. regression results) .
- Epistemological Alignment: Ensure methods align with the research paradigm (e.g., positivist vs. constructivist frameworks) .
(Basic) What strategies enhance methodological rigor in data collection and instrumentation?
Methodological Answer:
- Pilot Testing: Validate instruments (e.g., surveys, spectrometers) for reliability and sensitivity .
- Inter-Rater Reliability: Calculate Cohen’s kappa for observational studies to minimize subjective bias .
- Protocol Standardization: Pre-register methods on platforms like Open Science Framework to ensure transparency .
(Advanced) What frameworks validate the epistemological coherence of mixed-methods research?
Methodological Answer:
- Triangulation Matrix: Align data types (qualitative/quantitative) with research objectives to ensure complementarity .
- Integration Phases: Use embedded or explanatory sequential designs to iteratively merge findings .
- Validity Checks: Apply criteria like catalytic validity (impact on participants) and theoretical validity (consistency with existing models) .
(Basic) How to structure a research proposal to meet academic standards for reproducibility?
Methodological Answer:
- Sections: Include hypothesis, methodology, data analysis plan, and ethical considerations .
- Detailed Protocols: Specify equipment settings (e.g., HPLC column type, gradient parameters) and reagent sources .
- Ethical Compliance: Address animal/human subject approvals and conflict-of-interest disclosures .
(Advanced) How to leverage contradiction analysis in hypothesis refinement for complex systems?
Methodological Answer:
- Principal Aspect Identification: Determine which variable dominates the contradiction (e.g., kinetic vs. thermodynamic control in reactions) .
- Dialectical Synthesis: Reconcile opposing results by proposing a higher-order mechanism (e.g., feedback loops in enzymatic pathways) .
- Dynamic Modeling: Use computational tools (e.g., Monte Carlo simulations) to predict conditions where contradictions resolve .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


